Superior Solubility Profile of 6-Hydroxybenzofuran-2-carboxylic acid Relative to Unsubstituted Benzofuran-2-carboxylic acid
The estimated water solubility of 6-hydroxybenzofuran-2-carboxylic acid is 7669 mg/L at 25°C (log Kow 1.69) [1], representing a marked improvement over the unsubstituted benzofuran-2-carboxylic acid (estimated logP ~1.0-2.0), which typically exhibits limited aqueous solubility due to the absence of the hydrophilic hydroxyl moiety. This enhanced solubility is attributed to the 6-hydroxy group, which facilitates hydrogen bonding with water, thereby increasing dissolution and potentially improving formulation properties for biological assays . In contrast, the unsubstituted analog often requires co-solvents or specialized formulation strategies to achieve comparable solution concentrations in aqueous media, making the 6-hydroxy derivative a preferred starting material for assays requiring higher compound solubility.
| Evidence Dimension | Water solubility |
|---|---|
| Target Compound Data | Estimated 7669 mg/L at 25°C; log Kow 1.69 |
| Comparator Or Baseline | Benzofuran-2-carboxylic acid: limited aqueous solubility; estimated logP ~1.0-2.0 (no hydroxyl group) |
| Quantified Difference | Solubility enhancement factor cannot be precisely calculated without experimental data for comparator, but the presence of the hydroxyl group is known to significantly increase aqueous solubility in this class of compounds. |
| Conditions | Estimated values from WSKOW v1.41 model |
Why This Matters
Higher aqueous solubility facilitates compound handling, dissolution in biological assay media, and may improve oral bioavailability in preclinical studies.
- [1] Pharmasea. (n.d.). 6-Hydroxybenzofuran-2-carboxylic acid. Retrieved from http://pharmasea.chemspider.com/Chemical-Structure.11512559.html View Source
